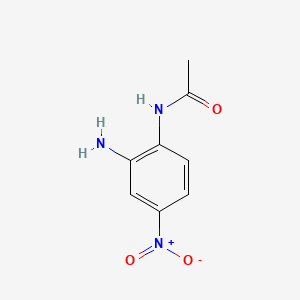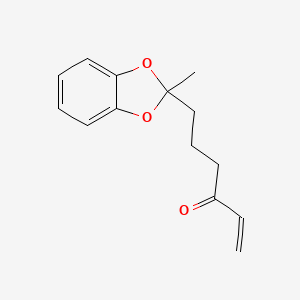
6-(2-Methyl-2H-1,3-benzodioxol-2-yl)hex-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one is an organic compound characterized by the presence of a benzodioxole ring fused with a hexenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one typically involves the condensation of 2-methyl-1,3-benzodioxole with appropriate hexenone precursors under controlled conditions. Common synthetic routes include:
Aldol Condensation: This method involves the reaction of 2-methyl-1,3-benzodioxole with hexanal in the presence of a base such as sodium hydroxide to form the desired hexenone derivative.
Friedel-Crafts Acylation: This approach uses an acyl chloride derivative of hexenone and aluminum chloride as a catalyst to facilitate the acylation of 2-methyl-1,3-benzodioxole.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hexenone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-methyl-1,3-benzodioxol-2-yl)-1-Hexen-3-one involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The hexenone chain may facilitate binding to hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,3-benzodioxole: Shares the benzodioxole ring but lacks the hexenone chain.
1-Hexen-3-one: Contains the hexenone chain but lacks the benzodioxole ring.
6-(1,3-benzodioxol-2-yl)-1-Hexen-3-one: Similar structure but without the methyl group on the benzodioxole ring.
Properties
CAS No. |
51308-12-4 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
6-(2-methyl-1,3-benzodioxol-2-yl)hex-1-en-3-one |
InChI |
InChI=1S/C14H16O3/c1-3-11(15)7-6-10-14(2)16-12-8-4-5-9-13(12)17-14/h3-5,8-9H,1,6-7,10H2,2H3 |
InChI Key |
ZNCLYFSNVGMNSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC=C2O1)CCCC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


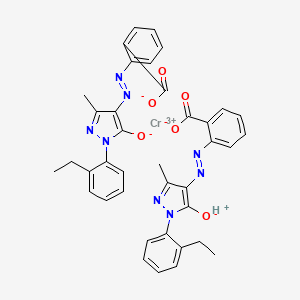
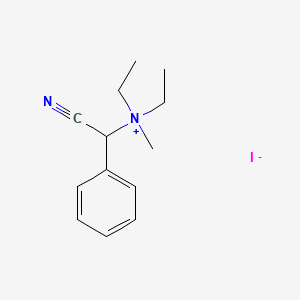

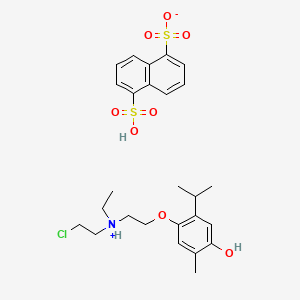
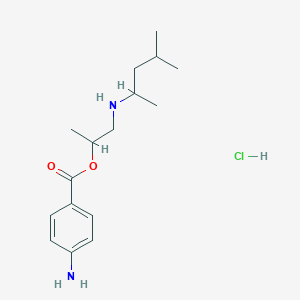
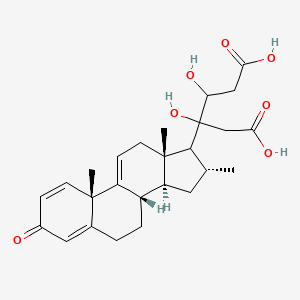
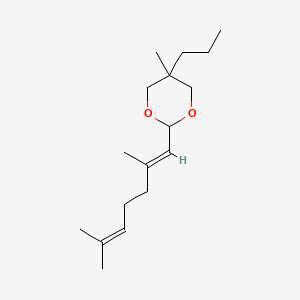
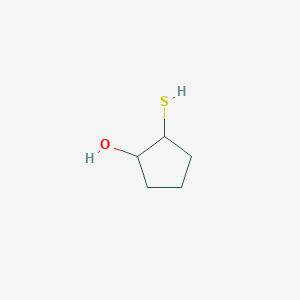
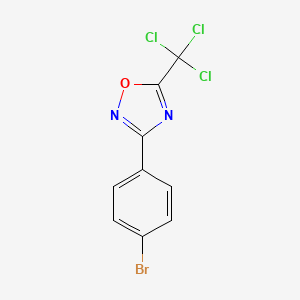
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
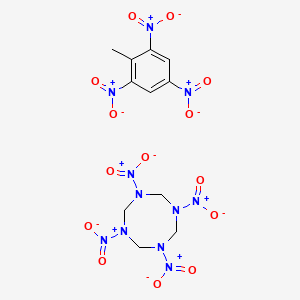
![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)
